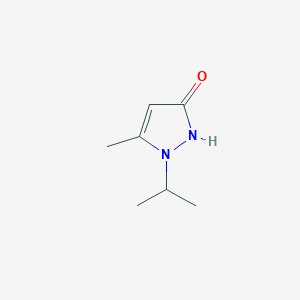
1,2-dihydro-1-(1-methylethyl)-5-methyl-3H-pyrazol-3-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a compound involves a detailed step-by-step process used to create the compound from base chemicals. .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. This could include its reactivity with common reagents, its behavior under various conditions (heat, light, etc.), and any notable reactions it undergoes .Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Wissenschaftliche Forschungsanwendungen
Antidiabetic Potential
The compound has been identified as a lead in the development of potent antihyperglycemic agents. Substituted benzyl (trifluoromethyl)pyrazoles and pyrazolones, including structures similar to 1,2-dihydro-1-(1-methylethyl)-5-methyl-3H-pyrazol-3-one, have shown significant antihyperglycemic activity in obese, diabetic db/db mice. This effect is associated with glucosuria, indicating a mechanism involving selective inhibition of renal tubular glucose reabsorption rather than blocking intestinal glucose absorption, suggesting a new class of antihyperglycemic agents (Kees et al., 1996).
Antipyretic and Hypothermic Effects
Novel pyrazolines, including derivatives of the pyrazol-3-one structure, have been investigated for their hypothermic and antipyretic effects. For instance, compounds like 3-methyl-5-hydroxy-5-trichloromethyl-4,5-dihydro-1H-pyrazole-1-carboxyamide (MPCA) have been shown to reduce basal rectal temperature and reverse lipopolysaccharide-induced fever in mice, indicating potential as antipyretic agents (Souza et al., 2002).
CNS Agent Potential
The central nervous system (CNS) activity of 4-aminoalkylindeno[1,2-c]pyrazoles, which share a core structure with 1,2-dihydro-1-(1-methylethyl)-5-methyl-3H-pyrazol-3-one, has been explored. These compounds have been evaluated for their potential as CNS agents based on their effects on spontaneous and forced motor activity in mice, with some showing significant biological activity (Lemke et al., 1978).
Free Radical Scavenging and Neuroprotection
The free radical scavenger 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186) has shown promise in treating ischemic-hypoxic brain damage in neonatal rats. This compound significantly attenuated brain damage in a dose-dependent manner, indicating its potential as a treatment for neonatal hypoxic-ischemic encephalopathy (Ikeda et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-2-propan-2-yl-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)9-6(3)4-7(10)8-9/h4-5H,1-3H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFADYVQUJRLDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN1C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727390 | |
| Record name | 5-Methyl-1-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
921212-81-9 | |
| Record name | 5-Methyl-1-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

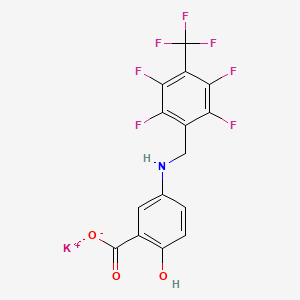
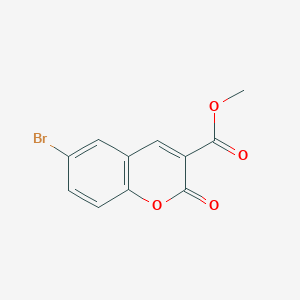

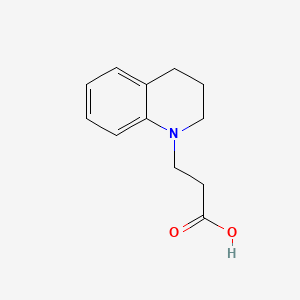
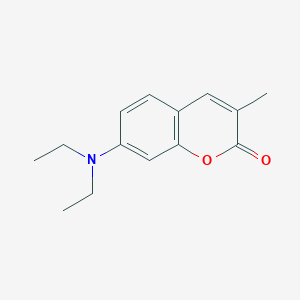
![Boronic acid, B-[2-bromo-5-(1,1-dimethylethyl)phenyl]-](/img/structure/B3058769.png)
![2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol](/img/structure/B3058772.png)



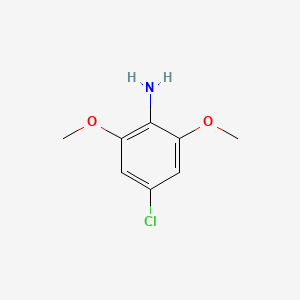
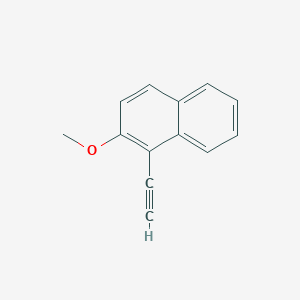
![4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol](/img/structure/B3058783.png)
![Acetamide, N-[4-(ethylamino)phenyl]-](/img/structure/B3058784.png)